Acetamide, N-[2-(2-nitrophenylthio)phenyl]-
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Overview
Description
Acetamide, N-[2-(2-nitrophenylthio)phenyl]-: is a chemical compound with the molecular formula C14H12N2O3S . It is characterized by a nitro group (-NO2) attached to a phenyl ring, which is further connected to a thioether group (-S-) linked to another phenyl ring, and an acetamide group (-NHCOCH3). This compound is part of the broader class of acetamides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2-nitrophenylthio)phenyl]- typically involves the following steps:
Nitration: : The starting material, 2-nitrophenol , undergoes nitration to introduce the nitro group.
Thiolation: : The nitrophenol is then converted to its corresponding thiol derivative using a suitable thiolating agent.
Acetylation: : Finally, the thiol derivative is acetylated to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-nitrophenylthio)phenyl]-: can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: : Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Thioether derivatives, sulfones.
Scientific Research Applications
Acetamide, N-[2-(2-nitrophenylthio)phenyl]-: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetamide, N-[2-(2-nitrophenylthio)phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thioether group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Acetamide, N-[2-(2-nitrophenylthio)phenyl]-: is unique due to its specific structural features, such as the presence of both nitro and thioether groups. Similar compounds include:
Acetamide, N-(2-nitrophenyl)-: : Lacks the thioether group.
Acetamide, N-(2-hydroxyphenyl)-: : Contains a hydroxyl group instead of a nitro group.
Acetamide, N-(2-methylphenyl)-: : Contains a methyl group instead of a nitro group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of Acetamide, N-[2-(2-nitrophenylthio)phenyl]- .
Properties
IUPAC Name |
N-[2-(2-nitrophenyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10(17)15-11-6-2-4-8-13(11)20-14-9-5-3-7-12(14)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKCJOVHARFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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